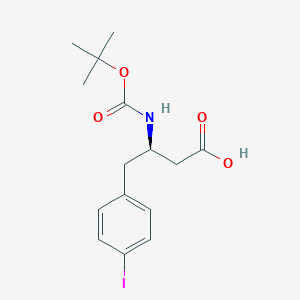

Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid” is a compound that contains a Boc-protected amino acid. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The compound also contains an iodophenyl group, which is a phenyl group substituted with an iodine atom .

Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions. The Boc group can be removed under acidic conditions, revealing the free amino group . The carboxylic acid group can react with bases to form salts, or with alcohols to form esters. The iodine atom on the phenyl ring can potentially undergo substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is a derivative of α-amino acids, often synthesized from L-methionine through a series of chemical reactions including amino protection, reduction, and oxidation. Such compounds are significant in organic synthesis, particularly in creating specific β-amino acids, which are valuable in various chemical and pharmaceutical applications (Pan et al., 2015).

Application in Peptide Synthesis

- This compound is crucial in the field of peptide synthesis. The Boc group (tert-butoxycarbonyl) is a common protective group for amines in peptide synthesis. This group can be added to amino acids, like this compound, to prevent unwanted reactions at the amine group during the synthesis process (Heydari et al., 2007).

Thermal Properties

- The thermal decomposition processes of compounds like this compound have been studied. Understanding these processes is essential for their application in various thermal environments, particularly in pharmaceutical and material sciences (Cai et al., 2000).

Solubility and Thermodynamic Models

- The solubility of compounds like this compound in various solvents has been studied. Such studies are crucial for determining the conditions under which these compounds can be effectively utilized in chemical reactions or pharmaceutical formulations (Fan et al., 2016).

Mecanismo De Acción

The mechanism of action of “Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid” would depend on its specific application. As a Boc-protected amino acid, it could be used in peptide synthesis, where the Boc group would protect the amino group during the synthesis process, and then be removed to allow peptide bond formation .

Direcciones Futuras

The use of Boc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new synthetic methods, improving the efficiency of existing methods, or exploring new applications for these compounds. The use of iodophenyl groups in organic synthesis is also an active area of research .

Propiedades

IUPAC Name |

(3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKSTALXWONXOD-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)

![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2411402.png)

![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)